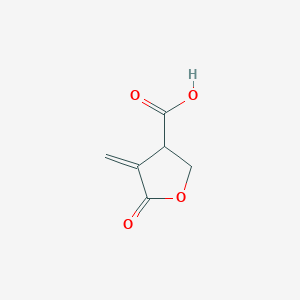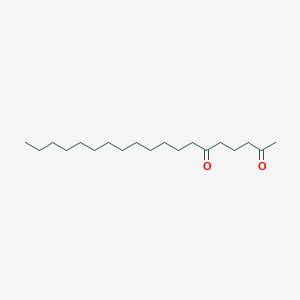
Nonadecane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecane-2,6-dione is an organic compound with the molecular formula C19H36O2. It is a diketone, meaning it contains two ketone groups. This compound is part of the larger family of aliphatic hydrocarbons and is characterized by its long carbon chain and two carbonyl groups positioned at the 2nd and 6th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecane-2,6-dione can be synthesized through various organic reactions. One common method involves the oxidation of nonadecane using strong oxidizing agents. Another approach is the aldol condensation of shorter-chain aldehydes or ketones, followed by subsequent reactions to elongate the carbon chain and introduce the second ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Nonadecane-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecane-2,6-diol.
Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.
Scientific Research Applications
Nonadecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nonadecane-2,6-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds and interact with nucleophilic sites in biological molecules. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Nonadecane-4,6-dione: Another diketone with similar properties but different positioning of the carbonyl groups.
Octadecane-2,6-dione: A shorter-chain analog with similar chemical behavior.
Eicosane-2,6-dione: A longer-chain analog with similar reactivity.
Uniqueness
Nonadecane-2,6-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
93297-98-4 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
nonadecane-2,6-dione |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18(2)20/h3-17H2,1-2H3 |
InChI Key |
RLYAPPHZHNCVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



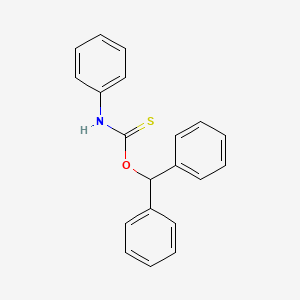
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
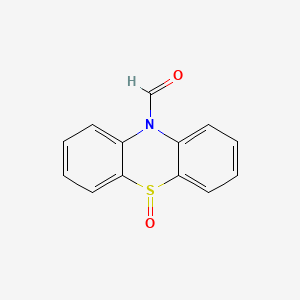
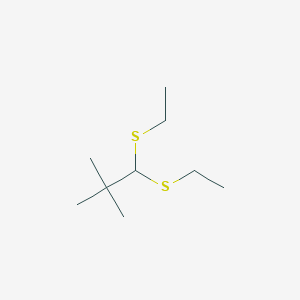
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
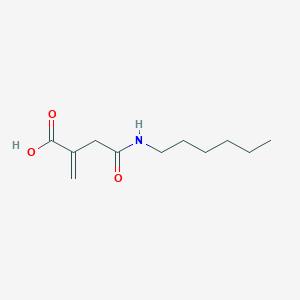
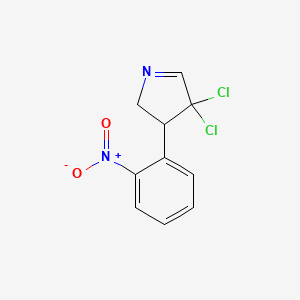
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
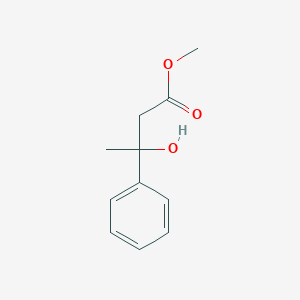
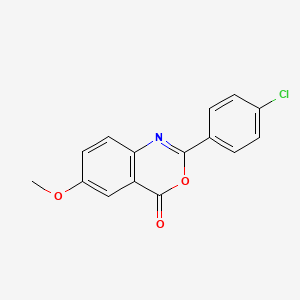
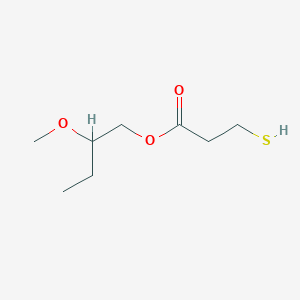
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
